molecular formula C8H8BrClO2S B12332373 2-Bromo-4,6-dimethylbenzenesulfonyl chloride

2-Bromo-4,6-dimethylbenzenesulfonyl chloride

Cat. No.: B12332373
M. Wt: 283.57 g/mol
InChI Key: XFUGPNORIVRXHF-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-4,6-dimethylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, or sulfonate salts, depending on the nucleophile used.

    Oxidation Reactions: The products can include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-4,6-dimethylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate products. The molecular targets include nucleophilic sites on biomolecules or other organic compounds, leading to the formation of stable sulfonyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3,5-dimethylbenzenesulfonyl chloride
  • 4-Bromo-2,3-dimethylbenzenesulfonyl chloride
  • 2-Bromo-3,4-dimethylbenzenesulfonyl chloride

Uniqueness

2-Bromo-4,6-dimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both bromine and methyl groups can also affect its physical and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-bromo-4,6-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-6(2)8(7(9)4-5)13(10,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUGPNORIVRXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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